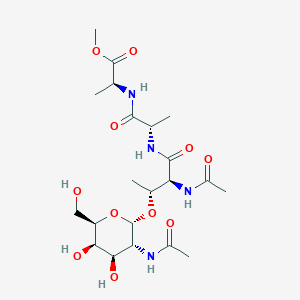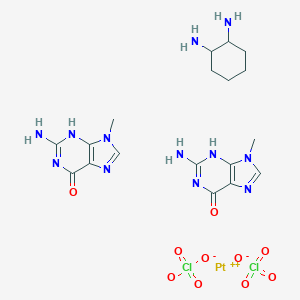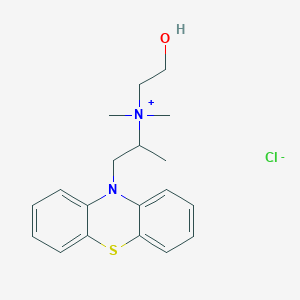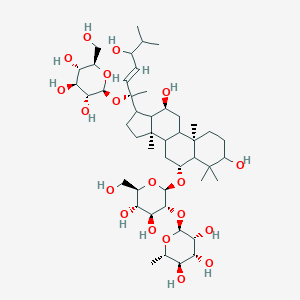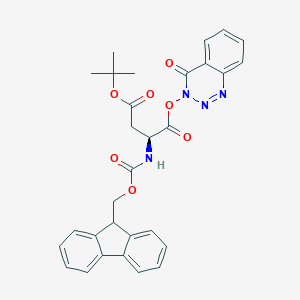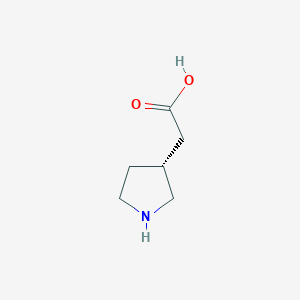
8-Fluorchroman-4-on
Übersicht
Beschreibung
8-Fluorochroman-4-one is a useful research compound. Its molecular formula is C9H7FO2 and its molecular weight is 166.15 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Fluorochroman-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Fluorochroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluorochroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
8-Fluorchroman-4-on ist eine wichtige heterocyclische Verbindung, die in der medizinischen Chemie als Baustein für die Isolierung, Entwicklung und Synthese neuer Leitstrukturen dient . Es zeigt ein breites Spektrum pharmakologischer Aktivitäten .
Antitumoraktivität
Chromanon-Analoga, einschließlich this compound, haben eine potenzielle Antitumoraktivität gezeigt . Dies macht es zu einer vielversprechenden Verbindung in der Entwicklung neuer Krebstherapien.
Antioxidative Aktivität
This compound wurde mit antioxidativer Aktivität in Verbindung gebracht . Antioxidantien sind entscheidend für den Schutz des Körpers vor Schäden durch freie Radikale, die schädliche Moleküle sind, die zu verschiedenen Gesundheitsproblemen führen können.
Antibakterielle und Antimykotische Aktivität
Diese Verbindung hat antibakterielle und antimykotische Eigenschaften gezeigt . Dies deutet auf seine potenzielle Verwendung bei der Entwicklung neuer antimikrobieller und antimykotischer Mittel hin.
Entzündungshemmende Aktivität
This compound hat entzündungshemmende Eigenschaften gezeigt . Entzündungen sind eine häufige Reaktion auf Verletzungen oder Krankheiten, und Verbindungen mit entzündungshemmenden Eigenschaften können helfen, Erkrankungen zu behandeln, die durch Entzündungen gekennzeichnet sind.
Kosmetische Anwendungen
Derivate von this compound wurden in kosmetischen Zubereitungen zur Pflege, Verbesserung und Auffrischung der Textur von Haut und Haaren verwendet . Sie wurden auch zur Behandlung von Haut- und Haardefekten wie Entzündungen, Allergien oder Wundheilungsprozessen eingesetzt .
Antivirale Aktivität
This compound hat eine potenzielle antivirale Aktivität gezeigt . Dies deutet auf seine mögliche Verwendung bei der Entwicklung neuer antiviraler Medikamente hin.
Antidepressive Aktivität
Diese Verbindung wurde mit antidepressiver Aktivität in Verbindung gebracht
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
8-Fluorochroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one and its derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Chroman-4-one and its derivatives have been found to exhibit diverse biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Chroman-4-one and its derivatives have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chroman-4-one and its derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
8-Fluorochroman-4-one, like other chromanone analogs, is expected to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Chromanone analogs are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects . It is plausible that 8-Fluorochroman-4-one may have similar effects, but specific studies are needed to confirm this.
Eigenschaften
IUPAC Name |
8-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDMFDMYQZIZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553204 | |
| Record name | 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111141-00-5 | |
| Record name | 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60553204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
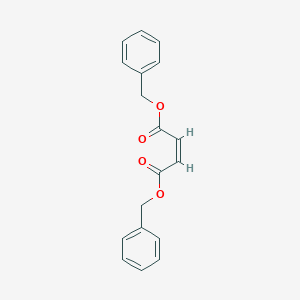
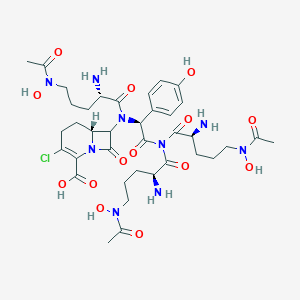
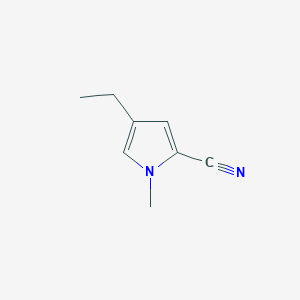
![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)
